3-((3-Bromothiophen-2-yl)methyl)azetidine
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Overview
Description
3-((3-Bromothiophen-2-yl)methyl)azetidine is a heterocyclic compound that features both azetidine and bromothiophene moieties Azetidine is a four-membered nitrogen-containing ring, while bromothiophene is a thiophene ring substituted with a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Bromothiophen-2-yl)methyl)azetidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromothiophene and azetidine.
Formation of Intermediate: The 3-bromothiophene is first converted into a suitable intermediate, such as a bromomethyl derivative, through bromination reactions.
Coupling Reaction: The bromomethyl derivative is then reacted with azetidine under basic conditions to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-((3-Bromothiophen-2-yl)methyl)azetidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki–Miyaura cross-coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
Substitution: Products include various substituted thiophenes.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dehalogenated thiophenes.
Coupling: Products include biaryl compounds.
Scientific Research Applications
3-((3-Bromothiophen-2-yl)methyl)azetidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It serves as a probe for studying biological processes involving thiophene and azetidine derivatives.
Mechanism of Action
The mechanism of action of 3-((3-Bromothiophen-2-yl)methyl)azetidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors that recognize the azetidine or thiophene moieties.
Pathways Involved: It may modulate signaling pathways related to oxidative stress, inflammation, or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
3-((3-Bromothiophen-2-yl)methoxy)azetidine: Similar structure but with a methoxy group instead of a methyl group.
3-(Naphthalen-2-yl(propoxy)methyl)azetidine: Contains a naphthalene ring instead of a thiophene ring.
Properties
Molecular Formula |
C8H10BrNS |
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Molecular Weight |
232.14 g/mol |
IUPAC Name |
3-[(3-bromothiophen-2-yl)methyl]azetidine |
InChI |
InChI=1S/C8H10BrNS/c9-7-1-2-11-8(7)3-6-4-10-5-6/h1-2,6,10H,3-5H2 |
InChI Key |
DHIBNJYGFQBZMM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CC2=C(C=CS2)Br |
Origin of Product |
United States |
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